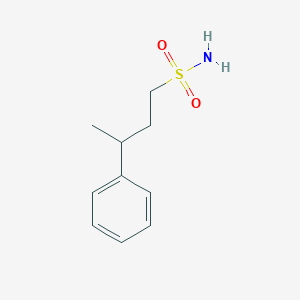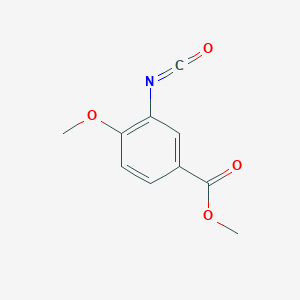![molecular formula C13H23LiN2O4 B13539870 Lithium(1+) 3-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoate](/img/structure/B13539870.png)
Lithium(1+) 3-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium(1+) 3-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoate is a chemical compound with a complex structure that includes a lithium ion, a piperidine ring, and a tert-butoxycarbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 3-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoate typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during subsequent reactions. This is usually done using tert-butyl chloroformate in the presence of a base.
Attachment of the Propanoate Group: The propanoate group is attached to the piperidine ring through an esterification reaction.
Lithiation: Finally, the lithium ion is introduced to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and controlled reaction conditions to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium(1+) 3-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Lithium(1+) 3-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of Lithium(1+) 3-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Lithium(1+) 3-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)acetate
- Lithium(1+) 3-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)butanoate
Uniqueness
Lithium(1+) 3-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C13H23LiN2O4 |
|---|---|
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
lithium;3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]propanoate |
InChI |
InChI=1S/C13H24N2O4.Li/c1-13(2,3)19-12(18)14-10-5-4-7-15(9-10)8-6-11(16)17;/h10H,4-9H2,1-3H3,(H,14,18)(H,16,17);/q;+1/p-1 |
InChI-Schlüssel |
MEBMMUYVXFVFSK-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].CC(C)(C)OC(=O)NC1CCCN(C1)CCC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amino}propanoic acid](/img/structure/B13539787.png)
![3-[1-(Aminomethyl)cyclopropyl]benzoicacidhydrochloride](/img/structure/B13539790.png)
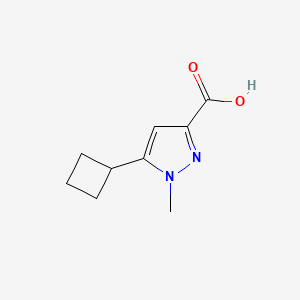
![6-(5-Chloro-2-fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13539802.png)
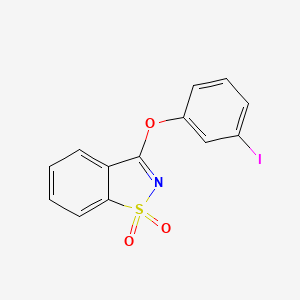
![1-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclopentane-1-carboxylicacid](/img/structure/B13539808.png)
![(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid, 1,1-dimethylethyl ester](/img/structure/B13539812.png)
![6-bromo-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-4-carboxylicacid](/img/structure/B13539830.png)
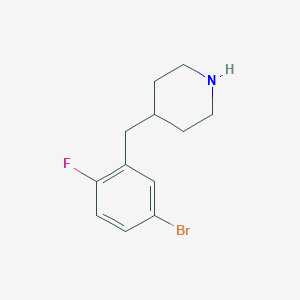
![3-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13539835.png)
![methyl 5-[2-(aminomethyl)phenyl]-1H-pyrazole-3-carboxylate dihydrochloride](/img/structure/B13539838.png)

